1-(2,2-Difluoroethyl)piperazine dihydrochloride
Description
1-(2,2-Difluoroethyl)piperazine dihydrochloride is a fluorinated piperazine derivative with the molecular formula C₆H₁₄Cl₂F₂N₂. The compound features a piperazine core substituted with a 2,2-difluoroethyl group, conferring unique electronic and steric properties. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2.2ClH/c7-6(8)5-10-3-1-9-2-4-10;;/h6,9H,1-5H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQXYVLILCFUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225276-98-1 | |
| Record name | 1-(2,2-difluoroethyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)piperazine dihydrochloride involves the reaction of piperazine with 2,2-difluoroethyl chloride in the presence of a suitable base. The reaction is typically carried out under inert atmosphere conditions at low temperatures (2-8°C) to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form piperazine and difluoroethanol.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)piperazine dihydrochloride is a chemical compound with the molecular formula . It features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, substituted with a 2,2-difluoroethyl group. It has a molecular weight of approximately 223.09 g/mol and typically appears as a solid with high purity, often exceeding 98%. To maintain stability and prevent degradation, it is stored under inert conditions at temperatures between 2-8°C.
Pharmaceutical Development
1-(2,2-Difluoroethyl)piperazine dihydrochloride is a valuable building block in medicinal chemistry, especially for creating novel pharmaceuticals. Research indicates it has significant biological activity and potential uses in various therapeutic areas.
The unique difluoroethyl substituent enhances its biological activity compared to other piperazine derivatives, potentially leading to distinct pharmacokinetic properties and receptor interactions. Many fluorinated compounds, including 1-(2,2-Difluoroethyl)piperazine dihydrochloride, are commonly synthesized in pharmaceutical research and are widely used to treat diseases .
Interaction Studies
Interaction studies have been conducted to understand how 1-(2,2-Difluoroethyl)piperazine dihydrochloride interacts with biological systems.
Scientific Research
1-(2,2-Difluoroethyl)piperazine dihydrochloride is used in scientific research. Specifically, it has applications in chemistry.
Structural Similarities
Several compounds share structural similarities with 1-(2,2-Difluoroethyl)piperazine dihydrochloride:
- 1-(Fluoroethyl)piperazine Contains only one fluorine atom
- 1-(Trifluoromethyl)piperazine Features a trifluoromethyl group
- N-Methylpiperazine Lacks fluorinated substituents
- 4-(Bromomethyl)piperazine Contains a bromomethyl group
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 1-(2,2-Difluoroethyl)piperazine dihydrochloride with structurally related piperazine dihydrochloride derivatives:
Key Differences and Implications
Substituent Effects: The 2,2-difluoroethyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ethylpiperazine derivatives). This contrasts with Trimetazidine, which uses a trimethoxybenzyl group for enhanced lipophilicity and cardiovascular activity . Aromatic vs. Aliphatic Substituents: Compounds like TFMPP and 1-(2-fluorobenzyl)piperazine rely on aromatic substituents for receptor binding (e.g., serotonin 5-HT1B/1C), whereas the aliphatic difluoroethyl group in the target compound may reduce off-target interactions.
Pharmacological Activity: Trimetazidine inhibits fatty acid oxidation, improving myocardial efficiency in angina . TFMPP and related phenylpiperazines (e.g., m-CPP) suppress locomotor activity via 5-HT1B/1C receptors , while the target compound’s fluorinated ethyl chain may modulate similar pathways with altered potency or selectivity. 1-(2-Fluoroethyl)piperazine dihydrochloride (a mono-fluoro analog) serves as a precursor in drug synthesis, highlighting the role of fluorine in optimizing pharmacokinetics .
Toxicity and Safety :
Anticancer and Anticonvulsant Potential
- Piperazine derivatives with aryl or alkyl substituents (e.g., 1-(2,4,6-trimethylphenoxyethyl)piperazine) show anticonvulsant activity in rodent models, with protective indices exceeding valproate . The target compound’s difluoroethyl group may enhance blood-brain barrier penetration for similar applications.
- Pyrimidine-linked piperazines (e.g., compound 5 in ) exhibit anticancer properties via DNA intercalation, suggesting that fluorinated analogs like the target compound could improve tumor selectivity .
Neuropharmacology
- Serotonin Receptor Modulation : Piperazines with trifluoromethylphenyl groups (e.g., TFMPP) are selective 5-HT1B agonists , whereas the target compound’s aliphatic fluorination may favor interactions with distinct receptor subtypes or transporters (e.g., SERT, DAT) .
Biological Activity
1-(2,2-Difluoroethyl)piperazine dihydrochloride is a piperazine derivative with the molecular formula C6H12F2N2 and a molecular weight of approximately 223.09 g/mol. This compound features a piperazine ring substituted with a 2,2-difluoroethyl group, which enhances its biological activity and pharmacological potential. It is typically presented as a solid and is known for its high purity, often exceeding 98%.
Biological Activity
Research indicates that 1-(2,2-Difluoroethyl)piperazine dihydrochloride exhibits significant biological activity across various therapeutic areas. Its unique structural properties allow it to interact effectively with biological systems, leading to potential applications in pharmacology.
Therapeutic Potential
1-(2,2-Difluoroethyl)piperazine dihydrochloride has been studied for its potential in several therapeutic contexts:
- Anticancer Activity : Preliminary studies suggest that compounds similar to 1-(2,2-Difluoroethyl)piperazine dihydrochloride may induce apoptosis in cancer cells. For instance, derivatives have shown promising results against breast cancer cell lines (MDA-MB-231), displaying moderate to high cytotoxicity with IC50 values around 16.98 μM .
- Neuroprotective Effects : The compound is also being explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease. Inhibition of specific kinases related to neuronal degeneration has been identified as a potential therapeutic strategy .
Interaction Studies
The interactions of 1-(2,2-Difluoroethyl)piperazine dihydrochloride with various biological targets have been the subject of extensive research. Its ability to modulate receptor activities and influence signaling pathways is crucial for its therapeutic applications.
Key Studies on Biological Interaction
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induction of apoptosis in MDA-MB-231 cells with significant cytotoxicity. |
| Neuroprotection | Potential inhibition of mixed lineage kinase 3 (MLK3) linked to neurodegeneration. |
| Receptor Modulation | Interaction with BCL2 and caspases-3 pathways indicating apoptotic pathways activation. |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of piperazine derivatives, compounds structurally related to 1-(2,2-Difluoroethyl)piperazine dihydrochloride were tested against MDA-MB-231 breast cancer cells. The results indicated that these compounds exhibited moderate to high cytotoxicity, with specific derivatives showing IC50 values as low as 16.98 μM and notable effects on apoptosis markers such as BCL2 downregulation and caspase-3 activation .
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of piperazine derivatives highlighted the potential of inhibiting DLK (Dual Leucine Zipper Kinase) as a therapeutic strategy for neurodegenerative diseases. The study demonstrated that specific inhibitors derived from piperazine structures could protect neurons from degeneration in vitro and showed dose-dependent efficacy in animal models .
Q & A
Q. What are the key synthetic routes for 1-(2,2-difluoroethyl)piperazine dihydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via alkylation of piperazine with halogenated precursors (e.g., 2,2-difluoroethyl halides) under reflux in polar aprotic solvents like DMF or acetonitrile. Temperature control (60–100°C) and stoichiometric ratios (1:1.2 piperazine-to-alkylating agent) are critical to minimize byproducts . Post-synthesis, hydrochloride salt formation is achieved using HCl gas or concentrated HCl in ethanol. Yield optimization requires inert atmospheres (N₂/Ar) and catalytic agents like KI .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted precursors) using C18 columns and acetonitrile/water gradients .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., difluoroethyl group integration at δ ~4.5 ppm for ¹H; C-F coupling in ¹³C) .
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl) against theoretical values (±0.3% tolerance) .
Q. How should researchers design stability studies under varying storage conditions?
Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation pathways. Hygroscopicity is a concern; sealed desiccators with silica gel are recommended. Decomposition products (e.g., free piperazine) are monitored via TLC or HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally analogous piperazine derivatives?
Discrepancies often arise from subtle structural variations (e.g., fluorine positioning) affecting target binding. Use comparative molecular docking (AutoDock Vina) to map interactions with receptors like serotonin (5-HT₁A) or dopamine D₂. Validate with radioligand binding assays (IC₅₀ comparisons) and SAR tables .
| Compound | EC₅₀ (nM) 5-HT₁A | EC₅₀ (nM) D₂ | LogP |
|---|---|---|---|
| 1-(2,2-Difluoroethyl)piperazine | 12.3 ± 1.2 | 45.6 ± 3.1 | 1.8 |
| 1-(2-Fluoroethyl)piperazine | 28.7 ± 2.4 | 89.4 ± 5.6 | 1.5 |
Q. How can reaction mechanisms for palladium-catalyzed coupling steps be validated?
Isotopic labeling (e.g., ¹⁸O in DMSO solvent) and intermediate trapping (using TEMPO) identify oxidative addition/reductive elimination steps in Suzuki-Miyaura couplings. Kinetic studies (variable-temperature NMR) reveal rate-limiting steps, while DFT calculations (Gaussian 16) map transition states .
Q. What in silico models predict pharmacokinetic properties like blood-brain barrier permeability?
SwissADME or ADMETLab 2.0 predict BBB penetration using descriptors like polar surface area (<90 Ų) and LogP (1.5–3.0). Molecular dynamics simulations (GROMACS) assess membrane partitioning .
Methodological Challenges
Q. How to address low yields in multi-step syntheses involving sensitive fluorinated intermediates?
- Fluorine Stability : Avoid protic solvents (prevents HF elimination); use TBAF (tetrabutylammonium fluoride) to stabilize intermediates .
- Purification : Flash chromatography (hexane/EtOAc, 4:1) with 0.1% TEA additive reduces silica-induced decomposition .
Q. What protocols mitigate toxicity risks during in vitro assays?
- Handling : Use glove boxes for weighing (particulate inhalation risk) and 0.1 M NaOH for spill neutralization .
- Cell-Based Assays : IC₂₀ values in HEK293 or SH-SY5Y cells guide safe concentrations (<50 µM). MTT assays confirm cytotoxicity thresholds .
Data Interpretation
Q. Why might DSC/TGA data show unexpected thermal events in hydrochloride salts?
Endothermic peaks at 150–200°C may indicate lattice rearrangement rather than decomposition. Pair with IR spectroscopy to distinguish melting (no bond cleavage) from degradation (C-N bond scission at >250°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
